3,5-Difluoro-4'-(methylthio)benzophenone

Description

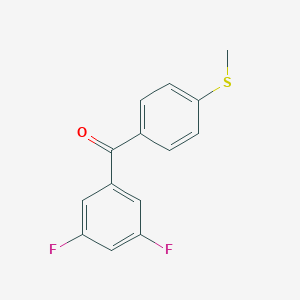

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMQLSUVMOQSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374272 | |

| Record name | 3,5-Difluoro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197439-19-3 | |

| Record name | 3,5-Difluoro-4'-(methylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 4 Methylthio Benzophenone and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the 3,5-Difluoro-4'-(methylthio)benzophenone Scaffold

A logical retrosynthetic analysis of the target molecule, (3,5-difluorophenyl)(4-(methylthio)phenyl)methanone, points to a primary disconnection at the carbon-carbonyl bond, cleaving the molecule into two key synthons: a 3,5-difluorobenzoyl cation and a thioanisole (B89551) anion or its equivalent. This disconnection strategy is the foundation for the most common and direct synthetic approach.

Figure 1: Retrosynthetic Disconnection of this compound

The corresponding synthetic equivalents for these synthons are typically 3,5-difluorobenzoyl chloride and thioanisole, respectively. This leads to the exploration of a Friedel-Crafts acylation reaction as the primary forward synthetic route.

An alternative, though less common, disconnection could involve the formation of the carbon-sulfur bond late in the synthesis. This would necessitate the synthesis of a 3,5-difluoro-4'-halobenzophenone intermediate, followed by a nucleophilic substitution with a methylthiolate source. However, the former approach is generally more convergent and efficient.

Established Synthetic Routes for Related Benzophenone (B1666685) Frameworks

The construction of the central benzophenone core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Friedel-Crafts Acylation Strategies in Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. researchgate.netmdpi.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of this compound, this would involve the reaction of thioanisole with 3,5-difluorobenzoyl chloride, typically catalyzed by aluminum chloride (AlCl₃).

The reaction proceeds through the formation of an acylium ion from the acyl chloride and the Lewis acid, which then attacks the electron-rich thioanisole ring. The methylthio group is an ortho-, para-directing group, and the para-substituted product is generally favored due to steric hindrance at the ortho positions.

Table 1: Key Components in the Friedel-Crafts Acylation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Thioanisole | 3,5-Difluorobenzoyl Chloride | AlCl₃ | This compound |

The efficiency of the Friedel-Crafts acylation can be influenced by the nature of the solvent and the stoichiometry of the catalyst. While traditional methods often employ chlorinated solvents, greener alternatives are continuously being explored.

Oxidative Approaches to Carbonyl Formation in Benzophenone Systems

An alternative strategy for constructing the benzophenone framework involves the oxidation of a diarylmethane precursor. This two-step approach first requires the synthesis of the corresponding diphenylmethane (B89790) derivative, which is then oxidized to the ketone.

For the target molecule, this would entail the synthesis of 3,5-difluoro-4'-(methylthio)diphenylmethane. This intermediate could be prepared via a Friedel-Crafts alkylation of thioanisole with 3,5-difluorobenzyl halide. Subsequent oxidation of the benzylic methylene (B1212753) group using oxidizing agents such as chromium trioxide or potassium permanganate (B83412) would yield the desired benzophenone. However, this method can be less direct and may suffer from over-oxidation or side reactions.

Condensation Reactions and Other Carbon-Carbon Bond Forming Methodologies

Condensation reactions represent another avenue for benzophenone synthesis. For instance, the reaction of a benzaldehyde (B42025) derivative with an organometallic reagent, such as a Grignard or organolithium species, followed by oxidation of the resulting secondary alcohol, can afford benzophenones. In the context of our target molecule, this could involve the reaction of 3,5-difluorobenzaldehyde (B1330607) with a Grignard reagent derived from 4-bromothioanisole, followed by oxidation of the resulting diaryl carbinol.

Introduction of Fluorine Substituents at 3,5-Positions

The presence of two fluorine atoms at the 3 and 5 positions of one of the phenyl rings is a key structural feature of the target molecule. These substituents can be introduced either by using a pre-fluorinated starting material or by direct fluorination of a benzophenone precursor.

Regioselective Difluorination Techniques

While the use of 3,5-difluorinated starting materials like 3,5-difluorobenzoic acid or its derivatives is the most straightforward approach, direct fluorination methods can also be considered. However, achieving regioselectivity at the meta positions of an already substituted benzene (B151609) ring can be challenging. Electrophilic fluorinating agents, such as those based on N-F chemistry (e.g., Selectfluor®), are commonly employed for the direct fluorination of aromatic compounds. The directing effects of the existing substituents on the ring would play a crucial role in determining the regiochemical outcome of such a reaction. For a benzoyl group, which is a meta-director, direct difluorination of benzophenone would likely lead to a mixture of products, making this a less desirable synthetic strategy for achieving a pure 3,5-difluoro substitution pattern. Therefore, starting with a commercially available or readily synthesized 3,5-difluorinated precursor is the preferred and more controlled method.

Utilization of Fluorinated Building Blocks and Reagents

A key strategy in the synthesis of this compound is the use of pre-fluorinated starting materials. This approach ensures the precise placement of the fluorine atoms on one of the aromatic rings. A common and effective method is the Friedel-Crafts acylation .

This reaction typically involves the acylation of an activated or neutral aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. For the synthesis of the target compound, 1,3-difluorobenzene (B1663923) serves as the fluorinated building block. This is reacted with 4-(methylthio)benzoyl chloride, which provides the second aromatic ring and the carbonyl group.

The reaction is generally catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion from the acyl chloride and the Lewis acid, which then attacks the electron-rich 1,3-difluorobenzene ring. Due to the directing effects of the two fluorine atoms, the acylation is expected to occur at the C4 position, between the two fluorine atoms, leading to the desired 3,5-difluorophenyl ketone core.

An alternative to using 1,3-difluorobenzene is to start with other fluorinated precursors like 3,5-difluorobromobenzene or 3,5-difluorophenol. google.com For instance, 3,5-difluorobromobenzene can be converted to a Grignard reagent or an organolithium species, which can then react with a suitable 4-(methylthio)benzoyl derivative.

The synthesis of the necessary 4-(methylthio)benzoyl chloride can be achieved from 4-(methylthio)benzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com

Table 1: Examples of Fluorinated Building Blocks and Reagents

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| 1,3-Difluorobenzene | 372-18-9 | Fluorinated aromatic substrate |

| 4-(Methylthio)benzoyl chloride | 1442-06-4 | Acylating agent |

| Aluminum chloride | 7446-70-0 | Lewis acid catalyst |

| 3,5-Difluorobromobenzene | 461-96-1 | Alternative fluorinated precursor |

Incorporation of the 4'-(Methylthio) Moiety

The introduction of the methylthio group is a critical step in the synthesis of this compound. This can be achieved either by using a pre-functionalized building block or by introducing the sulfur functionality at a later stage of the synthesis.

The most direct method for incorporating the 4'-(methylthio) moiety is to use a starting material that already contains this group, such as 4-(methylthio)benzoyl chloride in a Friedel-Crafts acylation. sigmaaldrich.com

Alternatively, a carbon-sulfur bond can be formed on a pre-existing benzophenone scaffold. One common method is through nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.comlibretexts.org This approach would typically involve a benzophenone with a good leaving group, such as a fluorine or chlorine atom, at the 4'-position of the second aromatic ring. For example, reacting 3,5,4'-trifluorobenzophenone with sodium thiomethoxide (NaSMe) would lead to the displacement of the 4'-fluoro substituent by the methylthiolate nucleophile. The presence of the electron-withdrawing carbonyl group activates the ring towards nucleophilic attack, particularly at the para position. chegg.comquizlet.com

Another strategy involves the use of transition metal-catalyzed cross-coupling reactions. For instance, a 4'-halobenzophenone derivative could be coupled with a methylthio-containing reagent in the presence of a palladium or copper catalyst.

In some synthetic routes, it may be more convenient to introduce a different sulfur-containing group and then convert it to a methylthio group. For example, a 4'-aminobenzophenone derivative can be converted to a diazonium salt, which can then be reacted with potassium ethyl xanthate followed by hydrolysis and methylation to yield the methylthio ether.

Another pathway could involve the reduction of a 4'-sulfonyl chloride or a 4'-sulfonic acid derivative to the corresponding thiol, which can then be methylated using a reagent like methyl iodide.

Table 2: Reagents for Thioether Formation and Interconversion

| Reagent | CAS Number | Function |

|---|---|---|

| Sodium thiomethoxide | 5188-07-8 | Nucleophile for SNAr |

| Methyl iodide | 74-88-4 | Methylating agent |

Advanced Synthetic Transformations for this compound Derivatives

Once this compound is synthesized, it can serve as a scaffold for the creation of a diverse range of derivatives through modifications at the carbonyl group and on the aromatic rings.

The carbonyl group of the benzophenone core is a versatile site for further chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol, (3,5-difluorophenyl)(4-(methylthio)phenyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Addition of Grignard reagents or other organometallic compounds to the carbonyl group can generate tertiary alcohols with a variety of substituents.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond through a Wittig reaction, yielding a 1,1-diarylalkene derivative.

Reductive Amination: The ketone can be converted to an amine through reductive amination, reacting it with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Formation of Hydrazones and Oximes: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) derivatives can lead to the formation of the corresponding hydrazones and oximes, which can be useful intermediates for further synthesis.

The two aromatic rings of this compound can also be chemically modified, although the reactivity will be influenced by the existing substituents.

Electrophilic Aromatic Substitution: The 4'-(methylthio)phenyl ring is activated towards electrophilic substitution by the electron-donating methylthio group, directing incoming electrophiles to the ortho positions relative to the methylthio group. The 3,5-difluorophenyl ring is deactivated by the electron-withdrawing fluorine atoms and the carbonyl group.

Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the molecule.

Nucleophilic Aromatic Substitution: While the fluorine atoms on the first ring are generally unreactive towards nucleophilic substitution in the parent molecule, the introduction of additional strong electron-withdrawing groups could potentially activate them for displacement.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Difluorobenzene |

| 4-(Methylthio)benzoyl chloride |

| Aluminum chloride |

| 3,5-Difluorobromobenzene |

| 3,5-Difluorophenol |

| Thionyl chloride |

| Oxalyl chloride |

| 3,5,4'-Trifluorobenzophenone |

| Sodium thiomethoxide |

| Methyl iodide |

| Potassium ethyl xanthate |

| (3,5-Difluorophenyl)(4-(methylthio)phenyl)methanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sodium cyanoborohydride |

Stereochemical Control in Derivative Synthesis

While specific literature on the stereoselective synthesis of derivatives of this compound is not extensively documented, the stereochemical control in the synthesis of analogous benzophenone derivatives is a well-explored area of organic chemistry. The introduction of chirality into the benzophenone scaffold is of significant interest for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. rsc.orgnih.govnih.gov The primary strategies for achieving stereocontrol focus on two main transformations: the asymmetric reduction of the prochiral carbonyl group and the enantioselective functionalization of the α-position.

Asymmetric Reduction to Chiral Benzhydrols

One of the most direct methods for creating a chiral derivative from a benzophenone is the asymmetric hydrogenation or transfer hydrogenation of the ketone functionality. This reaction converts the prochiral benzophenone into a chiral diarylmethanol (benzhydrol), creating a stereogenic center at the carbinol carbon. High levels of enantioselectivity are typically achieved using transition metal catalysts complexed with chiral ligands.

Ruthenium, rhodium, and manganese-based catalysts are prominent in this field. ajchem-b.com For instance, bifunctional oxo-tethered ruthenium catalysts have demonstrated exceptional performance in the asymmetric transfer hydrogenation of unsymmetrical benzophenones, achieving excellent enantioselectivity by effectively discriminating between the two aryl groups. acs.org Similarly, manganese(I) catalysts bearing chiral PNN tridentate ligands have been developed for the asymmetric hydrogenation of sterically similar diaryl ketones, affording chiral benzhydrols with outstanding activity and enantiomeric excess (ee) often exceeding 99%. researchgate.net

The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal or a hydrogen donor (like formic acid or isopropanol) to one of the enantiotopic faces of the carbonyl group. mdpi.comnih.gov The choice of ligand is crucial as it creates the chiral environment necessary to control the facial selectivity of the hydride attack.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Benzophenone Analogues

| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | Oxo-tethered DPEN | HCOOH/NEt₃ | >99% | acs.org |

| Manganese (Mn) | Imidazole-based PNN | H₂ | up to >99% | researchgate.net |

This table presents generalized data for unsymmetrical benzophenone analogues.

Enantioselective α-Arylation

Creating a chiral center at the α-position of a ketone, particularly a quaternary stereocenter, presents a more significant challenge. The synthesis of enantioenriched α,α-diarylketones is difficult because the resulting chiral tertiary carbon can be prone to racemization under various conditions. nih.gov However, significant progress has been made using transition metal-catalyzed asymmetric α-arylation of ketone enolates or their synthetic equivalents.

Modern methods often employ copper, palladium, or nickel catalysts. A novel system using copper(I) and chiral bis(phosphine) dioxide ligands has been shown to effectively catalyze the enantioselective arylation of silyl (B83357) enol ethers derived from non-cyclic ketones, achieving enantiomeric excesses up to 95%. nih.govacs.org Another powerful approach involves the use of palladium or nickel catalysts with specialized chiral ligands, such as difluorphos, for the α-arylation of ketone enolates with aryl triflates. berkeley.edusigmaaldrich.com These reactions benefit from being conducted at lower temperatures, which often enhances enantioselectivity. berkeley.edu

The strategy involves the generation of a chiral metal enolate or the reaction of an achiral enolate with a chiral catalyst-electrophile complex. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the C-C bond formation, leading to the desired enantiomer.

Table 2: Catalysts for Enantioselective α-Arylation of Ketone Precursors

| Catalyst System | Ligand Type | Substrate | Arylating Agent | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Copper(I) | Chiral Bis(phosphine) dioxide | Silyl Enol Ether | Diaryliodonium Salt | up to 95% | nih.govacs.org |

This table summarizes data for the synthesis of α-aryl ketone analogues.

Other Potential Strategies

Asymmetric Friedel-Crafts acylation represents a theoretical pathway to synthesize benzophenone derivatives with inherent chirality, such as those possessing axial chirality due to restricted rotation. This can be pursued using potent chiral Lewis acids or Brønsted acid catalysts that can control the orientation of the reactants during the electrophilic aromatic substitution. numberanalytics.comwikipedia.org While highly effective for many reaction types, the direct asymmetric synthesis of axially chiral benzophenones via this method remains a specialized challenge.

Ultimately, the ability to exert precise stereochemical control during the synthesis of derivatives is crucial for elucidating structure-activity relationships and developing new functional molecules based on the benzophenone framework. nih.gov

Reaction Mechanisms and Chemical Reactivity of 3,5 Difluoro 4 Methylthio Benzophenone

Photochemical Transformations of the Benzophenone (B1666685) Core

The benzophenone core is renowned for its rich and well-studied photochemistry, which is central to its application in various fields, including as a photoinitiator in polymerization and as a tool in chemical biology for photolabeling. copernicus.org

Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives undergo excitation from the ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), the S₁ state rapidly converts to a more stable and longer-lived triplet state (T₁). edinst.comedinst.com This triplet state is a diradical, with unpaired electrons located on the carbonyl oxygen and the aromatic ring, making it a highly reactive species. edinst.comedinst.com

The presence of two fluorine atoms at the 3 and 5 positions of one of the phenyl rings is expected to influence the photophysical properties of the molecule. Fluorine substitution can alter the energy levels of the excited states and the efficiency of intersystem crossing.

Table 1: General Photophysical Properties of Benzophenones

| Property | Typical Value/Characteristic for Benzophenones | Expected Influence of 3,5-Difluoro Substitution |

| UV Absorption Maximum (λmax) | ~250-260 nm (π→π), ~330-350 nm (n→π) | Minor shifts in absorption maxima are possible. |

| Intersystem Crossing (ISC) Efficiency | High (~100%) edinst.com | Expected to remain high. |

| Triplet State Lifetime (τT) | Microseconds to milliseconds in inert solvents edinst.comedinst.com | May be altered due to electronic effects of fluorine. |

A hallmark of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule (R-H) to form a benzhydrol ketyl radical and a new radical (R•). copernicus.org This reactivity is fundamental to its use as a photoinitiator. The efficiency of this process depends on the nature of the hydrogen donor and the reaction conditions.

In the context of 3,5-Difluoro-4'-(methylthio)benzophenone, potential hydrogen donors could be solvent molecules or other components in a reaction mixture. The fluorine substituents, being electron-withdrawing, could potentially enhance the electrophilicity of the triplet oxygen, thereby influencing the rate and selectivity of hydrogen abstraction.

The excited triplet state of benzophenone can also participate in photoredox reactions, acting as either an oxidant or a reductant depending on the reaction partner. As an oxidant, it can accept an electron to form a radical anion. As a reductant, it can donate an electron, a less common pathway. While specific photoredox potentials for this compound are not documented, the presence of both electron-withdrawing and electron-donating substituents suggests a complex redox behavior.

Photohydration, the light-induced addition of water, is not a typically reported major pathway for benzophenones in standard conditions.

Reactivity of the Methylthio Group in this compound

The methylthio (-SCH₃) group is susceptible to a range of chemical transformations, most notably oxidation at the sulfur atom.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common and well-documented transformation for aryl methyl sulfides. The oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based oxidants.

The reaction proceeds in a stepwise manner:

Sulfide (B99878) to Sulfoxide: this compound is oxidized to 3,5-Difluoro-4'-(methylsulfinyl)benzophenone.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields 3,5-Difluoro-4'-(methylsulfonyl)benzophenone.

Controlling the stoichiometry of the oxidizing agent is crucial for selectively obtaining the sulfoxide without over-oxidation to the sulfone.

Table 2: Expected Oxidation Products of this compound

| Starting Material | Product of First Oxidation | Product of Second Oxidation |

| This compound | 3,5-Difluoro-4'-(methylsulfinyl)benzophenone | 3,5-Difluoro-4'-(methylsulfonyl)benzophenone |

This table illustrates the expected products based on general chemical principles of sulfide oxidation.

The mechanism of sulfide oxidation typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with a peroxy acid, the reaction proceeds through a concerted mechanism. The electron-donating nature of the 4-substituted phenyl ring attached to the sulfur atom in this compound would facilitate this nucleophilic attack.

The photochemical environment could also influence the reactivity of the methylthio group. While direct photo-oxidation might occur, it is also plausible that the excited benzophenone core could sensitize the formation of reactive oxygen species, such as singlet oxygen, which could then oxidize the sulfide. However, without specific experimental data, these remain plausible hypotheses based on known chemical principles.

Potential for Sulfonium (B1226848) Salt Formation and Further Transformations

The sulfur atom of the methylthio group in this compound is nucleophilic and can readily react with electrophiles to form sulfonium salts. This transformation is a pivotal step that opens up a variety of subsequent synthetic possibilities.

The formation of arylsulfonium salts can be achieved through several methods. A common approach involves the reaction of an aryl sulfide with an alkyl halide. In the context of this compound, the methylthio group can be alkylated to yield a sulfonium salt. Another versatile method is the reaction of diaryl sulfoxides with arenes in the presence of a strong acid. thieme-connect.de For instance, the reaction of a sulfoxide with an aryl compound in the presence of a strong acid like sulfuric acid or polyphosphoric acid can lead to the formation of a sulfonium salt. google.com

Once formed, these sulfonium salts are valuable intermediates for a range of chemical transformations. They can act as leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups onto the aromatic ring. For example, the in situ formed S-(alkyl)sulfonium salt can react with a second nucleophile, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov This reactivity is particularly useful in the construction of cyclic products. nih.gov

Influence of Fluorine Substitution on Reactivity and Stability

The presence of two fluorine atoms on one of the phenyl rings significantly modulates the electronic properties and, consequently, the reactivity and stability of the entire molecule.

Electronic Effects on Aromatic Rings and Carbonyl Reactivity

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). nih.gov This effect reduces the electron density of the 3,5-difluorophenyl ring, making it more susceptible to nucleophilic attack. The two fluorine atoms, positioned meta to the carbonyl group, powerfully influence the electrophilicity of the ring's carbon atoms.

Impact on Thermal Decomposition Pathways and Bond Cleavage Energetics

The bond cleavage energetics are also influenced by the fluorine substituents. Photochemical studies on benzophenone derivatives have shown that C-O bond cleavage can be initiated by stepwise two-photon excitation. acs.orgnih.gov In the case of this compound, the strong C-F bonds are less likely to cleave under typical thermal conditions compared to other bonds in the molecule, such as the C-S or C-C bonds of the benzophenone framework.

Table 1: Illustrative Thermal Decomposition Data for a Related Fluorinated Aromatic Compound

| Compound | Decomposition Peak Temperature (°C) |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 252–298 |

This data is for an analogous compound and serves to illustrate the general thermal stability of such structures. mdpi.com

C-F Bond Activation under Specific Reaction Conditions

Although the C-F bond is strong, its activation and functionalization are areas of active research. baranlab.org The selective activation of a C-F bond in a trifluoromethyl group, for example, has been demonstrated through photochemical methods. nih.gov For aromatic C-F bonds, activation can often be achieved using transition metal complexes.

Theoretical studies on the cyclometalation reactions of 2,6-difluorobenzophenone (B1294998) have shown that both C-H and C-F bond activation are possible, with the outcome depending on the specific metal center and reaction conditions. rsc.org For this compound, C-F bond activation would likely require specific catalytic systems, such as those involving low-valent transition metals. The rate of C-F activation can be influenced by the solvent and the degree of fluorination on the aromatic ring. researchgate.net

Other Significant Reaction Pathways Involving the this compound Framework

Beyond the reactions centered on the sulfur and fluorine atoms, the core structure of this compound allows for other important transformations.

Nucleophilic Aromatic Substitution on Fluorinated Rings

The electron-deficient nature of the 3,5-difluorophenyl ring makes it a prime substrate for nucleophilic aromatic substitution (SNA_r). In this reaction, a nucleophile replaces one of the fluorine atoms. The presence of the electron-withdrawing benzoyl group further activates the ring towards this type of substitution. masterorganicchemistry.com

The mechanism of SNA_r typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Studies on the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) have demonstrated that such substitutions can be efficiently carried out, with the regioselectivity being a key aspect to control. ichrom.com In the case of this compound, a strong nucleophile could potentially displace one of the fluorine atoms, leading to a variety of new derivatives.

Carbonyl Addition Reactions

Following an extensive review of scientific literature and chemical databases, detailed research findings specifically documenting the carbonyl addition reactions of this compound, including specific reaction conditions, yields, and product characterizations, could not be located. The available information is limited to the general reactivity of benzophenones and related ketones.

The carbonyl group of benzophenones is characteristically electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is influenced by the electronic and steric effects of the substituents on the aromatic rings. In the case of this compound, the presence of two electron-withdrawing fluorine atoms on one ring would be expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted benzophenone. Conversely, the methylthio group on the other ring is an electron-donating group, which might slightly mitigate this effect.

While specific experimental data for this compound is not available, the following sections describe the generally expected outcomes of carbonyl addition reactions based on established principles of organic chemistry and known reactions of analogous benzophenones.

General Reactivity with Organometallic Reagents (e.g., Grignard and Organolithium Reagents)

The reaction of benzophenones with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is a fundamental method for the formation of tertiary alcohols. It is anticipated that this compound would react with such reagents, where the nucleophilic alkyl or aryl group from the organometallic compound attacks the carbonyl carbon. Subsequent acidic workup would protonate the resulting alkoxide to yield a tertiary alcohol. The general scheme for this reaction is as follows:

Reaction Scheme:

Reduction Reactions

The carbonyl group of benzophenones can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Given the general reactivity of ketones, it is expected that this compound would be reduced to the corresponding diphenylmethanol (B121723) derivative, (3,5-difluorophenyl)(4'-(methylthio)phenyl)methanol, under standard reduction conditions. chemistry-online.comzenodo.org

Expected Reaction with Sodium Borohydride:

| Reactant | Reagent | Solvent | Product |

|---|

This table represents a hypothetical reaction based on known chemical principles, as specific experimental data for this compound is not available.

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orgaroonchande.compressbooks.pubyoutube.comyoutube.com It is plausible that this compound would undergo this reaction to form 2-(3,5-difluorophenyl)-2-(4'-(methylthio)phenyl)-2-hydroxyacetonitrile.

Expected Cyanohydrin Formation:

| Reactant | Reagents | Product |

|---|

This table represents a hypothetical reaction based on known chemical principles, as specific experimental data for this compound is not available.

Wittig Reaction

The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.com It is conceivable that this compound could react with a Wittig reagent (e.g., Ph₃P=CH₂) to form the corresponding alkene, 1-(3,5-difluorophenyl)-1-(4'-(methylthio)phenyl)ethene.

Expected Wittig Reaction:

| Reactant | Reagent | Product |

|---|

This table represents a hypothetical reaction based on known chemical principles, as specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Methylthio Benzophenone

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. For 3,5-Difluoro-4'-(methylthio)benzophenone, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine key molecular properties. longdom.org

The first step is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can predict other important properties such as the molecule's dipole moment, polarizability, and vibrational frequencies, which correspond to its infrared (IR) spectrum. researchgate.net

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. longdom.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. longdom.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies greater stability. From the HOMO and LUMO energies, other electronic properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be calculated. These values provide a quantitative measure of the molecule's reactivity and are crucial for understanding its potential role in chemical reactions. scialert.net

Table 1: Representative Calculated Electronic Properties of this compound

Note: The following data are illustrative and represent typical values that would be obtained from DFT calculations for a molecule of this type. They are not based on published experimental results.

| Property | Representative Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.27 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.98 |

Computational Modeling of Reaction Mechanisms

Computational modeling can map out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

A fundamental goal of mechanistic studies is to identify the transition state (TS)—the highest energy point along a reaction coordinate. acs.org For a ketone like this compound, a common reaction is the nucleophilic addition to the carbonyl carbon. academie-sciences.fr

Using DFT methods, chemists can model the approach of a nucleophile to the carbonyl group. Specialized algorithms are used to locate the exact geometry of the transition state. Once the TS is identified, its energy can be calculated. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. By mapping the energy of the system along the reaction coordinate, a complete energy profile can be constructed, showing the relative energies of reactants, transition states, intermediates, and products. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. acs.org Polarizable Continuum Models (PCMs) are a common and effective method for incorporating solvent effects into quantum chemical calculations. youtube.com

In a PCM calculation, the solute molecule is placed within a virtual cavity surrounded by a continuous medium representing the solvent, characterized by its dielectric constant. ohio-state.edunih.gov The model calculates the electrostatic interactions between the solute and this continuum, providing a more realistic representation of the molecule's behavior in solution. acs.org This approach allows for the calculation of reaction energy profiles in different solvents, revealing how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the activation energy. nih.gov

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational flexibility over time.

Molecular dynamics simulations treat atoms as classical particles subject to a force field—a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, MD simulations can track the trajectory of every atom in the molecule over a period, typically from nanoseconds to microseconds. nih.gov

For this compound, a key area of flexibility is the rotation of the two phenyl rings around the bonds connecting them to the central carbonyl group. nih.gov An MD simulation would reveal the accessible range of these dihedral angles and the relative time the molecule spends in different conformations. This analysis helps identify the most stable (lowest energy) conformers and the energy barriers to rotation between them, providing a dynamic picture of the molecule's structure.

Table 2: Illustrative Conformational Analysis of this compound

Note: This table presents hypothetical data to illustrate the results of a conformational analysis, showing the relative energies of different rotational states (conformers).

| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 35° | -35° | 0.00 |

| 2 | 90° | -35° | 2.5 |

| 3 | 90° | -90° | 5.1 |

| 4 (Planar) | 0° | 0° | 6.8 |

In Silico Screening and Ligand-Binding Studies for Chemical Interaction Hypothesis

In the realm of drug discovery and materials science, in silico screening has emerged as a powerful tool to predict the interaction of small molecules with biological targets or material interfaces. For a compound like this compound, these computational techniques can offer initial hypotheses about its potential applications and molecular interactions.

Molecular Docking for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mendeley.com This technique is instrumental in predicting the binding mode of a ligand to the active site of a protein.

While no specific molecular docking studies have been published for this compound, studies on structurally related benzophenone (B1666685) derivatives provide a blueprint for how such an investigation would proceed. For instance, docking studies on benzophenone-type inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer, have identified key interaction patterns. drugbank.com These studies suggest that the benzophenone scaffold can fit into specific binding pockets, with substituents influencing the binding affinity and orientation. drugbank.com

A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding site of a relevant protein target. The results would be a series of predicted binding poses, each with a corresponding docking score. These scores, typically expressed in kcal/mol, estimate the binding affinity.

Table 1: Illustrative Molecular Docking Scores for Benzophenone Derivatives against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Benzophenone | -7.2 | TYR21, PHE88, LEU102 |

| 4-Methylthiobenzophenone | -8.1 | TYR21, PHE88, MET105 |

| 3,5-Difluorobenzophenone | -7.8 | TYR21, PHE88, SER22 |

| This compound (Hypothetical) | -8.5 | TYR21, PHE88, MET105, SER22 |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

The difluoro substitutions on one phenyl ring and the methylthio group on the other are expected to significantly influence the binding interactions. The fluorine atoms can participate in hydrogen bonding and halogen bonding, while the methylthio group can engage in hydrophobic and sulfur-pi interactions.

Binding Energy Calculations and Ligand Efficiency Metrics

Following molecular docking, more rigorous methods like binding free energy calculations can be employed to refine the prediction of binding affinity. These calculations, often based on molecular dynamics simulations, provide a more accurate estimation of the strength of the ligand-receptor interaction.

Binding Energy Calculations:

Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy of a ligand to a protein. These calculations consider various energy components, including van der Waals, electrostatic, and solvation energies. A recent study on 4-(4-Methylphenylthio)benzophenone utilized Density Functional Theory (DFT) to compute its electronic structure and reactivity, which are foundational for understanding its binding characteristics. chemrxiv.org

Ligand Efficiency Metrics:

Ligand efficiency (LE) and related metrics are crucial in drug discovery for optimizing the potency of a compound relative to its size. wikipedia.org These metrics help in selecting promising lead compounds that are more likely to have favorable drug-like properties. rgdscience.com

Ligand Efficiency (LE): This metric normalizes the binding affinity (expressed as pIC50, pKi, or ΔG) by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms. wikipedia.org

Lipophilic Ligand Efficiency (LLE) or Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (logP). It is a valuable tool for identifying compounds that are likely to have a good balance of potency and pharmacokinetic properties. nih.govacs.org

Studies on benzophenone-type inhibitors have shown that while activity often increases with molecular size and lipophilicity, ligand efficiency and lipophilic efficiency can decrease. nih.govacs.org This highlights the importance of optimizing these parameters during lead development.

Table 2: Hypothetical Ligand Efficiency Metrics for Benzophenone Derivatives

| Compound | pIC50 | Heavy Atoms (HA) | Ligand Efficiency (LE) | logP | Lipophilic Ligand Efficiency (LLE) |

| Benzophenone | 6.5 | 13 | 0.50 | 3.18 | 3.32 |

| 4-Methylthiobenzophenone | 7.2 | 15 | 0.48 | 3.96 | 3.24 |

| 3,5-Difluorobenzophenone | 7.0 | 15 | 0.47 | 3.37 | 3.63 |

| This compound (Hypothetical) | 7.8 | 17 | 0.46 | 4.15 | 3.65 |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound. pIC50, LE, and LLE values are hypothetical and calculated for comparative purposes.

For this compound, with a molecular formula of C14H10F2OS, the heavy atom count is 18. drugbank.com A hypothetical pIC50 value would be required to calculate its LE. Similarly, its logP value would be needed to determine its LLE. Based on its structure, it is expected to be a relatively lipophilic molecule.

Academic Research Applications and Future Directions for the 3,5 Difluoro 4 Methylthio Benzophenone Scaffold

Role as Chemical Intermediate in Multi-step Organic Synthesis

The strategic placement of reactive sites on the 3,5-Difluoro-4'-(methylthio)benzophenone scaffold renders it a valuable intermediate in the synthesis of more complex molecules. The fluorine atoms, ketone group, and methylthio substituent can all be targeted in subsequent chemical transformations.

As a chemical intermediate, this compound serves as a precursor to a variety of fine chemicals. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This reactivity is central to its utility, enabling chemists to build molecular complexity.

Research on analogous polyfluorinated benzophenones has shown they can be converted into advanced molecules such as fluorinated analogues of fluorescein and rhodamine dyes. nih.gov These transformations often involve sequential SNAr reactions, first at the more reactive para-position (if available) and subsequently at ortho-positions to facilitate cyclization. nih.gov While the subject compound has meta-fluorines, their activation by the carbonyl group still permits substitution by potent nucleophiles. Furthermore, the methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, which further modifies the electronic properties of the molecule and can act as a directing group or be used as a leaving group in certain reactions.

The structure of this compound is well-suited for the construction of heterocyclic systems. The benzophenone (B1666685) core itself is a known precursor to various heterocycles. For instance, polyfluorinated benzophenones can undergo intramolecular SNAr reactions with various oxygen, nitrogen, and sulfur nucleophiles to yield xanthones, acridones, and thioxanthones, respectively. nih.gov This cyclization pathway demonstrates a direct route from a benzophenone scaffold to complex, fused heterocyclic systems.

The presence of the methylthio group offers additional pathways for heterocycle synthesis. While not a thiobenzophenone, which is a known precursor for sulfur-containing heterocycles osi.lv, the methylthio group can be chemically manipulated to participate in cyclization reactions. For example, demethylation to a thiophenol would provide a nucleophilic site for intramolecular reactions. This versatility makes the scaffold a promising starting point for creating novel heterocyclic structures that may possess unique photophysical or biological properties.

Exploration in Materials Science Research

In materials science, this compound is a monomer of interest for creating high-performance polymers and functional materials with tailored optical and electronic properties.

Poly(aryl ether ketone)s (PAEKs), including the well-known Polyetheretherketone (PEEK), are a class of high-performance thermoplastics valued for their exceptional thermal stability and mechanical strength. global-sci.org The synthesis of these polymers typically proceeds via nucleophilic aromatic substitution polycondensation, where a dihalogenated monomer, often a difluorobenzophenone, reacts with a bisphenolate salt. google.com

The 3,5-difluoro substitution pattern of the title compound is particularly significant. Unlike the commonly used 4,4'-difluorobenzophenone which leads to linear, semi-crystalline polymers, the meta-linkage (3,5-) introduces a kink in the polymer backbone. This structural disruption hinders close chain packing, resulting in polymers that are more amorphous. wright.edu Increased amorphous character generally leads to enhanced solubility in common organic solvents, which facilitates processing, while maintaining a high glass transition temperature. global-sci.orgresearchgate.net A study focused on synthesizing soluble, semi-crystalline PEEK analogs specifically utilized 3,5-difluorobenzophenone for this purpose. wright.edu The 4'-(methylthio) group can be carried through the polymerization to afford a functionalized PAEK, providing a handle for post-polymerization modification to further tune the material's properties.

| Monomer Isomer | Resulting Polymer Structure | Typical Polymer Properties | Reference |

|---|---|---|---|

| 4,4'-Difluorobenzophenone | Linear | Semi-crystalline, high solvent resistance, high melting point | google.comresearchgate.net |

| 3,5-Difluorobenzophenone | Kinked/Bent | Amorphous, improved solubility, lower crystallinity | wright.edu |

| 2,4'-Difluorobenzophenone | Asymmetric | Can decrease molecular weight and affect properties | researchgate.net |

The benzophenone scaffold is a classic chromophore widely used in photochemistry. Benzophenone itself is a well-known Type II photoinitiator, which, upon excitation with UV light, abstracts a hydrogen atom from a synergist molecule to generate free radicals that initiate polymerization. sigmaaldrich.com The introduction of fluorine and methylthio substituents onto this core is expected to modulate its photophysical properties significantly.

Fluorination can enhance the photostability of fluorophores and alter their absorption and emission spectra. nih.gov The 4'-(methylthio) group acts as an electron-donating group, which, in conjunction with the electron-withdrawing carbonyl, creates a donor-acceptor structure. This type of architecture is highly sought after for advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters used in Organic Light-Emitting Diodes (OLEDs). nih.govsemanticscholar.org In TADF molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing, converting non-emissive triplet excitons into emissive singlet excitons and dramatically improving device efficiency. The floppy phenyl moieties of benzophenone can sometimes lead to non-radiative decay, but creating more rigid derivatives or using specific substitution patterns can yield highly efficient emitters. nih.gov Therefore, this compound is a promising candidate for investigation as a photoinitiator or as a building block for novel fluorophores and TADF materials.

| Benzophenone Application | Key Structural Feature | Function | Reference |

|---|---|---|---|

| Photoinitiator | Carbonyl Group (C=O) | Absorbs UV light and initiates radical polymerization. | sigmaaldrich.com |

| Fluorophore Precursor | Fluorine Substituents | Enhances photostability and tunes spectroscopic properties. | nih.gov |

| TADF Emitter | Donor-Acceptor Structure | Enables efficient light emission in OLEDs via reverse intersystem crossing. | nih.govsemanticscholar.org |

Fundamental Studies in Organofluorine Chemistry

Organofluorine chemistry is a cornerstone of modern medicinal, agricultural, and materials science due to the unique effects of fluorine substitution. cas.cn this compound serves as an excellent model compound for fundamental studies within this field. The two fluorine atoms in meta positions to the carbonyl group exert a strong inductive electron-withdrawing effect, influencing the reactivity of the aromatic ring and the carbonyl carbon.

Researchers can use this scaffold to study:

Reaction Kinetics: Comparing the rate of nucleophilic aromatic substitution of the fluorine atoms in this 3,5-isomer versus other isomers (e.g., 4,4'- or 2,4'-) provides valuable data on the influence of substituent position on C-F bond activation. researchgate.net

Electronic Effects: The molecule allows for the systematic study of how meta-difluoro substitution modulates the electronic properties of the benzophenone system, including the electrophilicity of the carbonyl group and the energy levels of its molecular orbitals.

Investigation of Regioselectivity and Stereoselectivity in Fluorine-Containing Systems

The study of regioselectivity and stereoselectivity is crucial in organic synthesis for controlling the formation of specific isomers. The 3,5-difluoro substitution pattern on one of the aromatic rings of the benzophenone core in this compound offers a compelling case for investigating the directing effects of fluorine in nucleophilic aromatic substitution (SNAr) reactions.

In principle, the fluorine atoms activate the aromatic ring towards nucleophilic attack. The regioselectivity of such reactions is governed by the relative stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing nature of the substituents. For the 3,5-difluoro-substituted ring, nucleophilic attack could potentially occur at the positions ortho and para to the activating carbonyl group. The precise outcome would depend on the nature of the nucleophile and the reaction conditions.

While specific studies on the stereoselectivity of reactions involving the chiral center that could be introduced at the carbonyl group of this compound are not extensively documented in the literature, this remains a fertile area for future investigation. The development of stereoselective reductions of the ketone, for instance, would lead to chiral diarylmethanols, which are valuable building blocks in medicinal chemistry.

Table 1: Potential Regioisomeric Products in Nucleophilic Aromatic Substitution of a Difluorobenzophenone System

| Nucleophile | Potential Site of Attack | Expected Major Product | Rationale |

| Methoxide | C4' (para to carbonyl) | 4'-methoxy-3,5-difluorobenzophenone | Strong activation by the para-carbonyl group |

| Ammonia | C4' (para to carbonyl) | 4'-amino-3,5-difluorobenzophenone | Similar to methoxide, driven by electronic effects |

| Thiophenol | C4' (para to carbonyl) | 4'-(phenylthio)-3,5-difluorobenzophenone | Soft nucleophiles also favor the electronically activated position |

This table is illustrative and based on general principles of SNAr reactions on activated aromatic systems. The actual outcomes would require experimental verification.

Development of New Methodologies for Fluorine Introduction

The synthesis of fluorinated organic molecules is a significant focus of modern synthetic chemistry due to the profound impact of fluorine on the physicochemical and biological properties of compounds. The this compound scaffold can be utilized as a model system for the development and optimization of novel fluorination reactions.

Research in this area could focus on late-stage fluorination techniques, where fluorine atoms are introduced into a complex molecule at a late step in the synthetic sequence. This is a highly desirable strategy in drug discovery. Methodologies such as nucleophilic fluorination using sources like potassium fluoride or cesium fluoride, or electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI), could be explored for the synthesis of this compound and its analogs.

Emerging Research Areas and Unexplored Reactivity of the Compound

The unique combination of functional groups in this compound opens up avenues for exploring novel chemical transformations and catalytic processes.

Catalyst Development for Transformations Involving this compound

The development of efficient catalysts for the transformation of fluorinated benzophenones is an area of active research. For this compound, catalyst development could focus on several key reactions:

Cross-coupling reactions: The carbon-fluorine bonds, although strong, can be activated by transition metal catalysts to participate in cross-coupling reactions. Developing catalysts that can selectively activate a C-F bond in the presence of a C-S bond would be a significant achievement.

Asymmetric reduction: Catalysts for the enantioselective reduction of the carbonyl group would provide access to chiral diarylmethanols, which are important intermediates in asymmetric synthesis.

Oxidation of the methylthio group: The development of selective catalysts for the oxidation of the methylthio group to the corresponding sulfoxide or sulfone would yield new derivatives with potentially interesting biological activities.

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst System | Potential Product | Research Goal |

| Suzuki Coupling | Palladium-based catalyst | 3-Fluoro-5-aryl-4'-(methylthio)benzophenone | Selective C-F bond activation |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium catalyst | (R/S)- (3,5-difluorophenyl)(4-(methylthio)phenyl)methanol | Access to enantiopure alcohols |

| Selective Oxidation | Titanium or Vanadium-based catalyst | 3,5-Difluoro-4'-(methylsulfinyl)benzophenone | Controlled oxidation of the sulfur atom |

This table presents hypothetical catalytic transformations that could be explored for the target compound.

Mechanistic Organic Chemistry Studies on Novel Reactivity

The interplay of the electron-withdrawing fluorine atoms, the activating carbonyl group, and the potentially reactive methylthio group provides a rich platform for mechanistic studies. Investigating the kinetics and mechanisms of nucleophilic aromatic substitution reactions on the difluorophenyl ring can provide valuable insights into the electronic effects of the substituents.

Furthermore, the photochemical reactivity of this compound could be an interesting area of exploration. Benzophenone itself is a well-known photosensitizer, and the presence of fluorine and sulfur atoms could lead to novel photochemical transformations.

Future Perspectives in Synthetic Methodology and Sustainable Chemistry

The synthesis and application of this compound can be approached from the perspective of developing more sustainable and environmentally friendly chemical processes.

Green Chemistry Approaches in the Synthesis of Fluorinated Benzophenones

Traditional methods for the synthesis of benzophenones often involve the use of hazardous reagents and solvents. Future research should focus on developing greener alternatives for the synthesis of this compound. This could include:

Catalytic Friedel-Crafts acylation: Replacing stoichiometric Lewis acids like aluminum chloride with catalytic and recyclable alternatives.

Use of greener solvents: Exploring the use of ionic liquids, supercritical fluids, or water as reaction media to replace volatile organic compounds.

Flow chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

The photoreduction of benzophenones to benzopinacols using sunlight and ethanol is an example of a green chemical transformation. researchgate.netijpda.orgyoutube.com Applying such principles to the synthesis of fluorinated benzophenones could significantly reduce the environmental impact of their production.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Benzophenones

| Synthetic Step | Traditional Method | Green Alternative | Environmental Benefit |

| Acylation | Friedel-Crafts with AlCl3 | Catalytic acylation with zeolites or solid acids | Reduced waste, catalyst recyclability |

| Solvent | Dichloromethane, Carbon disulfide | Ionic liquids, water, or solvent-free conditions | Reduced VOC emissions, lower toxicity |

| Energy Source | Conventional heating | Microwave irradiation, photochemical methods | Reduced energy consumption, faster reactions |

This table provides a general comparison and highlights potential areas for the application of green chemistry principles in the synthesis of fluorinated benzophenones.

Applications of Flow Chemistry for Scalable Synthesis

The scalable synthesis of this compound and its analogs is a critical consideration for its potential applications in academic research and pharmaceutical development. Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology that offers significant advantages over traditional batch processing methods. rsc.orgazolifesciences.com These advantages include enhanced safety, improved efficiency, and greater scalability, making it an ideal approach for the production of diaryl ketones. rsc.orgazolifesciences.com

Flow chemistry facilitates the safe handling of hazardous reagents and intermediates, a common feature in the synthesis of complex organic molecules. nih.govresearchgate.net The small reaction volumes within microreactors or coiled tubing minimize the risks associated with exothermic reactions and the use of reactive organometallic species. jst.org.in Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup leads to higher yields, improved purity, and better reproducibility compared to batch reactions. jst.org.inresearchgate.net

One of the most common methods for synthesizing benzophenone derivatives in a continuous flow system involves the coupling of aryl Grignard reagents with acyl chlorides. rsc.orgnih.govresearchgate.net This approach has been successfully employed for the synthesis of a variety of diaryl ketones with moderate to good yields. rsc.orgnih.gov For the synthesis of this compound, this would involve the reaction of a Grignard reagent derived from 4-(methylthio)bromobenzene with 3,5-difluorobenzoyl chloride. The use of environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) in such flow processes has also been demonstrated, aligning with the principles of green chemistry. rsc.orgnih.gov

The scalability of diaryl ketone synthesis using flow chemistry has been demonstrated, with productivities reaching several grams per hour. rsc.orgnih.gov This is highly advantageous for producing the quantities of material required for extensive research and development. A Chinese patent describes a method for synthesizing benzophenone derivatives using a continuous flow microreactor, highlighting the industrial interest in this technology for efficient and safe production. google.com

While the direct synthesis of this compound via flow chemistry has not been explicitly reported in the reviewed literature, the established protocols for analogous benzophenone derivatives provide a clear and viable pathway for its scalable production. The general applicability of flow chemistry to the synthesis of fluorinated aromatic compounds further supports its potential in this context. nih.gov

The table below summarizes examples of benzophenone derivatives and related ketones synthesized using continuous flow methods, illustrating the versatility of this technology.

| Compound Type | Reactants | Key Features of Flow Synthesis | Reference |

|---|---|---|---|

| Diaryl Ketones | Aryl Grignard reagents and Acyl chlorides | Use of green solvent (2-MeTHF), mild reaction conditions, scalable with productivity of 3.16 g/hour for 2-(3-benzoylphenyl)propionitrile. | rsc.orgnih.gov |

| Functionalized Bis-aryl Ketones | Organomagnesium reagents and Halogenated benzoate derivatives | Clean reaction with selective formation of ketones, yields ranging from 62-81%. | uni-muenchen.de |

| Benzophenone Derivatives | Aryl Grignard reagent and Benzoyl chloride or substituted benzoyl chloride | Continuous synthesis in a microreactor at normal temperature, recyclable solvent. | google.com |

| Fluorinated Benzophenones | Grignard reagent from 1-bromo-2,4,5-trifluorobenzene and 2,4,5-trifluorobenzaldehyde followed by oxidation | Scalable access to precursors of fluorinated analogues of fluorescein and rhodamine. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-4'-(methylthio)benzophenone, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, fluorinated benzophenone derivatives can be synthesized by reacting 3,5-difluorobenzoyl chloride with a methylthio-substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Purity optimization requires rigorous purification steps:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine substitution patterns and methylthio-group integration .

- IR Spectroscopy : Analysis of C=O (∼1650–1700 cm⁻¹) and C-F (∼1100–1250 cm⁻¹) stretches to validate functional groups .

- X-ray Crystallography : For resolving molecular geometry, as demonstrated for structurally similar fluorinated benzophenones in .

A comparative table of expected spectral

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.5 ppm (S-CH₃), δ 6.8–7.5 ppm (Ar-H) | |

| ¹⁹F NMR | δ -110 to -120 ppm (meta-F) | |

| IR | 1680 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F) |

Q. How does solvent choice impact the compound's stability and reactivity in experimental setups?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly influence solvatochromic behavior and reaction rates. For example:

- Halogenated solvents (e.g., DCM) enhance carbonyl reactivity due to strong dipole interactions, ideal for nucleophilic substitutions .

- Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions but may require inert atmospheres to prevent hydrolysis .

Solvent selection should align with reaction mechanism studies, as shown in vibrational shift analyses of benzophenone derivatives in .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields during nucleophilic aromatic substitution (SNAr) with this compound?

- Methodological Answer : Yield variations often arise from competing pathways:

- Steric effects : Bulky nucleophiles may hinder access to the para-methylthio position.

- Electronic effects : Electron-withdrawing fluorine groups activate the ring but may deactivate adjacent positions.

To resolve contradictions: - Use kinetic studies (e.g., UV-Vis monitoring, as in ) to track intermediate formation .

- DFT calculations can model transition states and predict regioselectivity, as validated for similar systems in .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

- Methodological Answer : Prioritize in vitro assays to screen bioactivity:

- Anti-inflammatory assays : Measure inhibition of COX-2 or NF-κB pathways using ELISA/Western blotting (inspired by benzophenone studies in ) .

- Anticancer screening : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare selectivity indices to healthy cells .

For mechanistic insights, combine molecular docking (targeting proteins like EGFR or tubulin) with metabolomics to identify pathway perturbations .

Q. What computational strategies are effective for modeling the compound's interactions in photochemical studies?

- Methodological Answer : Use time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and excited-state behavior. Key steps:

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Calculate solvatochromic shifts with PCM solvent models , correlating with experimental data (as in ) .

For reaction dynamics, employ ab initio molecular dynamics (AIMD) to study photoinduced bond cleavage or isomerization pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.